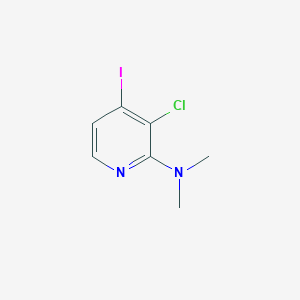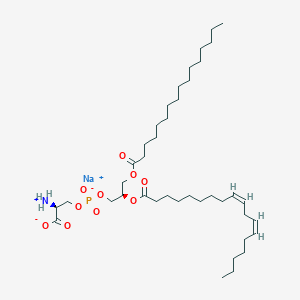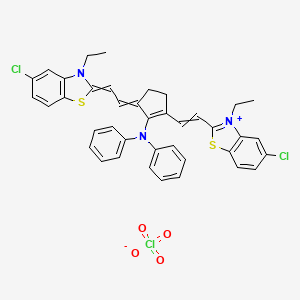![molecular formula C9H19NOS B8266955 [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide CAS No. 948843-33-2](/img/structure/B8266955.png)
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various fields, including synthetic chemistry and medicinal research. Its structure includes a sulfinamide group, which is known for its role in asymmetric synthesis and chiral catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanesulfinamide and 3-methylbutanal.
Condensation Reaction: The key step involves a condensation reaction between 2-methylpropanesulfinamide and 3-methylbutanal under acidic or basic conditions to form the desired imine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Reaction Conditions: Reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Sulfonamides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Sulfinamides: From nucleophilic substitution reactions.
科学研究应用
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of [N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to oxidative stress and cellular signaling, making it a valuable tool in research.
相似化合物的比较
Similar Compounds
2-Methyl-N-(3-methylbutylidene)-2-propanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-(3-methylbutylidene)-2-propanesulfinamide: Lacks the methyl group on the sulfinamide.
2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide: Similar but with different stereochemistry.
Uniqueness
[N(E),S(S)]-2-Methyl-N-(3-methylbutylidene)-2-propanesulfinamide is unique due to its specific stereochemistry and the presence of both an imine and a sulfinamide group, which confer distinct reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
948843-33-2 |
|---|---|
分子式 |
C9H19NOS |
分子量 |
189.32 g/mol |
IUPAC 名称 |
(S)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m0/s1 |
InChI 键 |
SURNLDMUXHLWDG-LBPRGKRZSA-N |
SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
手性 SMILES |
CC(C)CC=N[S@@](=O)C(C)(C)C |
规范 SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine;dihydrochloride](/img/structure/B8266872.png)







![1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B8266918.png)

![(NE,R)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266963.png)
![(NE,S)-2-methyl-N-[[3-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8266964.png)
![(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266969.png)
![(NE,R)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8266975.png)
